molecular formula C18H22FN3O B2574510 3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 1049357-99-4

3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2574510
CAS No.: 1049357-99-4
M. Wt: 315.392
InChI Key: XZKHJBBVBWUAMK-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H22FN3O and its molecular weight is 315.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

"3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide" has been a focus in the field of synthetic chemistry. For instance, Lall et al. (2012) discussed the stereoselective synthesis of a key intermediate in the preparation of a fluoroquinolone antibiotic, highlighting the efficiency and stereoselectivity of the synthesis process (Lall et al., 2012). This showcases the compound's role in creating effective antibiotics.

Radiopharmaceutical Applications

The compound's derivatives have been explored for their potential in radiopharmaceutical applications. For example, Mukherjee (1991) synthesized a fluorinated benzamide neuroleptic and conducted its radiosynthesis (Mukherjee, 1991). Such research indicates the compound's utility in developing radiotracers for medical imaging.

Applications in Neuroscience

Research by Kepe et al. (2006) involved the use of a selective serotonin 1A molecular imaging probe, derived from a similar compound, in studying Alzheimer's disease (Kepe et al., 2006). This highlights the compound's relevance in neuroscientific research, particularly in understanding and diagnosing neurodegenerative diseases.

Crystal Structure and Physicochemical Studies

The crystal structure and physicochemical properties of related fluoro-N-(pyridyl)benzamides were analyzed by Mocilac et al. (2012), providing insights into the structural and conformational aspects of such compounds (Mocilac et al., 2012). This kind of research is crucial for understanding the compound's behavior and potential applications in various fields.

Potential Therapeutic Applications

Bishop et al. (1991) synthesized and evaluated fluoroalkyl-substituted benzamides as dopamine D2 receptor ligands, indicating the compound's potential in developing therapies for neurological conditions (Bishop et al., 1991). This underscores the compound's relevance in medicinal chemistry, particularly in targeting specific receptors in the brain.

Properties

IUPAC Name

3-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-21-9-5-8-16(21)17(22-10-2-3-11-22)13-20-18(23)14-6-4-7-15(19)12-14/h4-9,12,17H,2-3,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKHJBBVBWUAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=CC=C2)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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